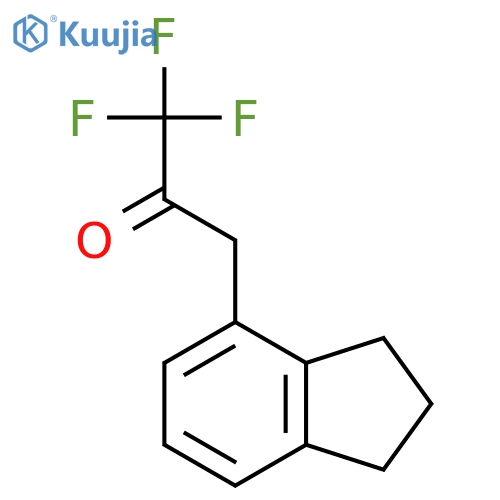Cas no 2229276-57-5 (3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one)

2229276-57-5 structure
商品名:3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one
- 2229276-57-5
- EN300-1955271
-
- インチ: 1S/C12H11F3O/c13-12(14,15)11(16)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2
- InChIKey: JGLQSPJTYKHTAJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1=CC=CC2CCCC=21)=O)(F)F
計算された属性
- せいみつぶんしりょう: 228.07619946g/mol
- どういたいしつりょう: 228.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 17.1Ų
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955271-0.5g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1955271-0.05g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1955271-5.0g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1955271-2.5g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1955271-0.1g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1955271-0.25g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1955271-1.0g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1955271-10.0g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1955271-1g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1955271-5g |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |
2229276-57-5 | 5g |
$3273.0 | 2023-09-17 |
3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
2229276-57-5 (3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one) 関連製品
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
